molecular formula C11H10N4 B14448823 2,2'-(Hydrazinylidenemethylene)dipyridine CAS No. 74804-05-0

2,2'-(Hydrazinylidenemethylene)dipyridine

Cat. No.: B14448823
CAS No.: 74804-05-0
M. Wt: 198.22 g/mol
InChI Key: MTDGMVNUXBSLBG-UHFFFAOYSA-N
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Description

2,2’-(Hydrazinylidenemethylene)dipyridine is an organic compound that belongs to the family of bipyridines. It is characterized by the presence of two pyridine rings connected by a hydrazinylidenemethylene group. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hydrazinylidenemethylene)dipyridine typically involves the condensation of 2,2’-bipyridine with hydrazine derivatives under controlled conditions. One common method includes the reaction of 2,2’-bipyridine with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of 2,2’-(Hydrazinylidenemethylene)dipyridine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Key factors include the choice of solvent, reaction temperature, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Hydrazinylidenemethylene)dipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, alkylating agents; reactions may require the presence of a catalyst and are conducted under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in halogenated or alkylated compounds.

Scientific Research Applications

2,2’-(Hydrazinylidenemethylene)dipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their unique optical and electronic properties.

    Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound in drug development, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, such as catalysts and sensors, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which 2,2’-(Hydrazinylidenemethylene)dipyridine exerts its effects involves its interaction with metal ions to form coordination complexes. These complexes can influence various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the compound may facilitate electron transfer processes, while in biological systems, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A closely related compound that also forms stable complexes with transition metals. It is widely used in coordination chemistry and has similar applications.

    4,4’-Bipyridine: Another isomer of bipyridine, known for its use in the synthesis of coordination polymers and its role as a ligand in metal-organic frameworks.

    2,2’-Dipyridylamine: A related compound with a similar structure, used in homogeneous catalysis and photoluminescent materials.

Uniqueness

2,2’-(Hydrazinylidenemethylene)dipyridine is unique due to the presence of the hydrazinylidenemethylene group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

74804-05-0

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

dipyridin-2-ylmethylidenehydrazine

InChI

InChI=1S/C11H10N4/c12-15-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8H,12H2

InChI Key

MTDGMVNUXBSLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=NN)C2=CC=CC=N2

Origin of Product

United States

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